(S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine
Overview
Description
(S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine is a chemical compound that belongs to the class of pyrrolidines. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a carboxy-phenoxy group, and a pyrrolidine ring. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine typically involves the following steps:
Protection of the Pyrrolidine Nitrogen: The pyrrolidine nitrogen is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting pyrrolidine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Introduction of the Carboxy-Phenoxy Group: The carboxy-phenoxy group is introduced through a nucleophilic substitution reaction. This involves reacting the protected pyrrolidine with a suitable carboxy-phenoxy derivative under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in these processes include dichloromethane, tetrahydrofuran, and methanol.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the active pyrrolidine moiety. This moiety can then participate in various biochemical pathways, including enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-Boc-3-(4-carboxy-phenoxy)-pyrrolidine
- (S)-1-Boc-3-(2-carboxy-phenoxy)-pyrrolidine
- (S)-1-Boc-3-(3-carboxy-phenyl)-pyrrolidine
Uniqueness
(S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine is unique due to the specific positioning of the carboxy-phenoxy group on the pyrrolidine ring. This positioning influences the compound’s reactivity and interaction with other molecules, making it a valuable tool in synthetic and medicinal chemistry.
Properties
IUPAC Name |
3-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]oxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-8-7-13(10-17)21-12-6-4-5-11(9-12)14(18)19/h4-6,9,13H,7-8,10H2,1-3H3,(H,18,19)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRIFGDPTJFUDM-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=CC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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